2-Propanamido-N-(pyridin-2-yl)benzamide, also known as 3-phenyl-N-(pyridin-2-yl)propanamide, is an organic compound characterized by its unique molecular structure, which includes a propanamide backbone attached to a phenyl group and a pyridin-2-yl substituent. Its molecular formula is . The presence of both the phenyl and pyridin-2-yl groups imparts distinct chemical properties and potential biological activities to this compound.
This compound is versatile in its reactivity and can undergo various chemical transformations:
Research indicates that 2-Propanamido-N-(pyridin-2-yl)benzamide exhibits significant biological activities. It is being investigated for its potential as a ligand in biochemical assays and has shown promise in pharmacological applications. The compound’s structure suggests it may interact with specific biological targets, potentially influencing pathways related to inflammation or metabolic regulation. For instance, similar compounds have been evaluated for their roles as activators of glucokinase, an enzyme crucial for glucose metabolism .
The synthesis of 2-Propanamido-N-(pyridin-2-yl)benzamide typically involves the reaction of 3-pyridin-2-ylpropanoic acid with phenylisocyanate. The reaction conditions are as follows:
The applications of 2-Propanamido-N-(pyridin-2-yl)benzamide span several fields:
Interaction studies involving 2-Propanamido-N-(pyridin-2-yl)benzamide focus on its binding affinities with various biological targets. These studies often employ techniques such as molecular docking to predict how the compound interacts with proteins involved in metabolic pathways. For example, studies have shown that similar compounds can act as allosteric activators of glucokinase, which may provide insights into their potential therapeutic benefits .
Several compounds exhibit structural similarities to 2-Propanamido-N-(pyridin-2-yl)benzamide, each with unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(phenyl)-3-(pyridin-3-yl)propanamide | Similar amide structure with different pyridine position | Different binding affinities due to positional isomerism |
| N-(phenyl)-3-(pyridin-4-yl)propanamide | Similar amide structure with another pyridine position | Varying reactivity profiles compared to 2-propanamido derivative |
| 3-(phenyl)-N-(pyridin-4-ylmethyl)propanamide | Contains a methyl group attached to pyridine | Potentially different pharmacological profiles due to additional methyl group |
The uniqueness of 2-Propanamido-N-(pyridin-2-yl)benzamide lies in the specific positioning of the pyridine group, which influences its chemical reactivity and biological activity compared to its analogs .
Molecular docking studies of benzamide derivatives have demonstrated significant potential for identifying key binding interactions with target proteins. Research investigating pyrazine-based heterocycles as antibacterial agents revealed that strong intercalative interactions occur between synthesized compounds and target proteins [1]. The docking analysis of N-pyridin-2-yl benzamide analogues as glucokinase activators showed that selected compounds (5b, 5c, 5e, 5g, 5h, and 6d) displayed excellent glucokinase activity with fold activation values around 2.0 [2]. These compounds demonstrated appreciable binding interactions with glucokinase protein in computational docking studies.
The binding interactions of benzamide derivatives with biological targets often involve critical hydrogen bonding patterns and electrostatic interactions. Studies on thiazole derivatives targeting phospholipase A2 enzyme revealed that compound 7 exhibited complete effectiveness with an IC50 value of 1 nM against PLA2 activity [3]. The molecular docking analysis confirmed favorable binding contacts through hydrogen bond formation with key amino acid residues in the enzyme active site.
Benzamide derivatives demonstrate versatile binding modes with various protein targets. Research on tankyrase inhibitors showed that the quinazolin-4(3H)-one motif binds to the nicotinamide pocket via three essential hydrogen bonds, while the p-aminobenzamide moiety binds to the adenine pocket [4]. The binding mode analysis revealed that these motifs are linked by a flexible propyl amide chain, allowing optimal interaction geometry between fragments and target proteins.
The binding mode analysis of benzamide derivatives reveals complex interaction patterns with target proteins. Comparative molecular field analysis and comparative molecular similarity indices analysis studies on benzamide derivatives as Abl kinase inhibitors demonstrated that van der Waals interactions serve as the major driving force for binding [5]. The hydrogen bond interactions with Met318 and Glu286 residues proved significant for increasing Abl potency, while energy decomposition analysis identified crucial residues impacting strong protein-ligand interactions.
Molecular docking studies of bicyclo benzamide derivatives as glycine transporter type 1 inhibitors revealed specific amino acid interactions with Tyr124, Phe43, Phe325, Asp46, Phe319, and Val120 residues of the dopamine transporter membrane protein [6]. These interactions facilitate the blocking of glycine transporter type 1 function, demonstrating the importance of precise binding mode characterization for understanding therapeutic mechanisms.
The binding mode analysis of 2-piperidinyl phenyl benzamide compounds as EP2 receptor allosteric potentiators showed that these compounds enhanced the potency of prostaglandin E2 without altering efficacy [7]. The molecular docking revealed that compounds bound to allosteric sites rather than orthosteric binding pockets, indicating an allosteric mechanism of EP2 receptor activation through conformational changes.
| Study Type | Target Protein | Key Binding Residues | Binding Affinity | Citation |
|---|---|---|---|---|
| Benzamide-FtsZ | FtsZ protein | Val 207, Asn 263, Leu 209, Gly 205, Asn-299 | Strong complex formation | [8] |
| N-pyridin-2-yl benzamide | Glucokinase | Active site residues | GK fold activation ~2.0 | [2] |
| Thiazole derivatives | PLA2 enzyme | Active site pocket | IC50 = 1 nM | [3] |
| Benzamide-Abl kinase | Abl kinase | Met318, Glu286 | High binding affinity | [5] |
Two-dimensional QSAR modeling has proven highly effective for understanding structure-activity relationships in benzamide derivatives. A comprehensive study on chalcones for monoamine oxidase B inhibition developed 2D-QSAR models using Dragon 7 molecular descriptors [9]. The model incorporated four variables (MATS7v, GATS 1i, GATS 3i, and C-006) from 143 molecular descriptors, achieving an r² value of 0.76 and cross-validation Q²cv of 0.72. External validation using 11 compounds yielded Q²ext of 0.74, demonstrating reliable predictive capability.
The 2D-QSAR analysis of benzimidazole derivatives against Mycobacterium tuberculosis H37Rv employed quantum descriptors including chemical potential, polarizability, bond length, and lipophilicity [10]. Multiple linear regression analysis yielded satisfactory statistical performance, while artificial neural network methodology achieved superior results with R² = 0.9995, RMSE = 0.0149, and F = 31879.0548. The model validation through external criteria confirmed robust predictive ability for anti-tuberculosis activity.
QSAR studies on dopamine D2 antagonists of benzamide type utilized molecular connectivity index and partial least squares methods [11]. The analysis of 6-methoxybenzamides with 1-ethyl-2-pyrrolidinylmethyl side chains revealed the dominating influence of substituents in the 3-position and the importance of (S)-configuration in the side chain. A methoxy substituent in the 5-position proved beneficial for high activity, while both salicylamides and non-salicylamides could be accommodated in the unified analysis.
| QSAR Type | Dataset Size | Statistical Performance | Key Descriptors | Citation |
|---|---|---|---|---|
| 2D-QSAR | 70 compounds | r² = 0.76, Q²cv = 0.72 | MATS7v, GATS 1i, GATS 3i, C-006 | [9] |
| Artificial Neural Network | 22 compounds | R² = 0.9995, RMSE = 0.0149 | Chemical potential, polarizability, bond length | [10] |
| Multiple Linear Regression | 15 compounds | R² = 0.9204, RMSE = 0.2661 | Chemical potential, C=N bond length, lipophilicity | [10] |
Three-dimensional QSAR modeling provides enhanced understanding of spatial requirements for benzamide derivative activity. Comprehensive 3D-QSAR studies on benzamide derivatives as glucokinase activators employed both field-based and atom-based QSAR methodologies [12]. The comparative molecular field analysis model achieved excellent correlation with R² = 0.972 and cross-validated q² = 0.616, while the comparative molecular similarity indices analysis model demonstrated R² = 0.982 and q² = 0.740. These models utilized four partial least squares factors with 75% training set and 25% test set compounds.
Pharmacophore modeling of benzamide analogues as FtsZ inhibitors developed a five-featured model incorporating one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic region, and two aromatic rings [8]. The study analyzed 97 molecules with minimum inhibitory concentration values ranging from 0.07 to 957 μM, generating a statistically significant 3D-QSAR model with correlation coefficient R² = 0.8319, cross-validated coefficient Q² = 0.6213, and Fisher ratio F = 103.9 using three-component partial least squares factors.
The pharmacophore-based 3D-QSAR modeling for adenosine receptor A2A antagonists employed 268 chemically diverse compounds to test 1,897 distinct drugs [13]. This comprehensive approach addressed real-world challenges of safety screening when presented with novel chemistry and limited training sets. The resulting models demonstrated the integration of pharmacophore-based approaches with virtual screening methodologies for safety profiling applications.
Advanced 3D-QSAR methodologies incorporating PHASE software have shown significant promise for pharmacophore model generation [14]. The use of atom-based and field-based 3D-QSAR model building enables prediction of biological activity for novel compounds, potentially decreasing experimental costs and time requirements. These approaches facilitate the development of predictive computational models using quantum descriptors and advanced machine learning techniques.
Density functional theory calculations provide fundamental insights into the electronic structure and stability of benzamide derivatives. Comprehensive DFT studies on benzamide derivatives using the B3LYP/3-21G basis set revealed significant energy differences between structural variants [15] [16]. The energy calculations demonstrated that benzamide exhibited an energy of 57467.36 kJ/mol, while various substituted derivatives showed substantially different values: 4-chlorocarbonyl-benzial-pyridine ester (641022.01 kJ/mol), 4-phenylcarbamil benzyl-pyridine ester (491144.10 kJ/mol), and 4-(2-nitro-phenyl carbamoyl)-benzyl ester (1031145.37 kJ/mol). Notably, the 4-2(amino-phenyl carbamyl)-benzyl ester demonstrated the most stable configuration with an energy of -1034711.17 kJ/mol, indicating an exothermic formation process.
Structural analysis using DFT methodology revealed important conformational characteristics of benzamide derivatives. Studies on 3-amino-4-methoxy benzamide employed B3LYP/6-31G(d,p) level calculations to investigate molecular structure and vibrational properties [17]. The analysis identified intramolecular hydrogen bonding patterns that significantly influence the molecular geometry and electronic properties. Frontier molecular orbital analysis provided insights into highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, revealing electronic characteristics critical for biological activity.
Advanced DFT calculations on novel benzamide derivatives (L1, L2, L3, L4) evaluated absorption spectra, dipole moments, and theoretical biological properties [18]. Time-dependent density functional theory calculations using functionals including CAM-B3LYP, B3LYP, MPW1PW91, and WB97XD were performed to determine optimal computational approaches. The study revealed that all designed molecules possessed suitable frontier molecular orbital diagrams, with compound L1 exhibiting particularly favorable electronic properties for potential biological applications.
DFT investigations of amino benzoyl thiourea derivatives utilized B3LYP functional with 6-311++G(d,p) basis sets to characterize synthesized compounds [19]. The computational analysis included nuclear magnetic resonance chemical shift calculations, demonstrating intramolecular hydrogen bonds influencing proton assignment. Time-dependent DFT calculations for singlet excited states enabled interpretation of experimental ultraviolet-visible spectra, revealing both single and mixed electronic transitions. Molecular electrostatic potential mapping and Fukui function analysis provided precise assignment of reactive sites within the molecular framework.
| Compound | Energy (kJ/mol) | Stability | Method | Citation |
|---|---|---|---|---|
| Benzamide | 57467.36 | Reference | B3LYP/3-21G | [16] |
| 4-chlorocarbonyl-benzial-pyridine ester | 641022.01 | Less stable | B3LYP/3-21G | [16] |
| 4-phenylcarbamil benzyl-pyridine ester | 491144.10 | Less stable | B3LYP/3-21G | [16] |
| 4-(2-nitro-phenyl carbamoyl)-benzyl ester | 1031145.37 | Least stable | B3LYP/3-21G | [16] |
| 4-2(amino-phenyl carbamyl)-benzyl ester | -1034711.17 | Most stable (exothermic) | B3LYP/3-21G | [16] |
Molecular dynamics simulations provide dynamic insights into the behavior of benzamide derivatives in biological systems. Comprehensive MD studies on benzamide analogues as FtsZ inhibitors employed 15 nanosecond simulations to confirm the stability of 4DXD-ligand complexes [8]. The molecular mechanics/generalized born surface area VSGB 2.0 method calculated binding free energies, while docking studies revealed crucial hydrogen bond interactions with Val 207, Asn 263, Leu 209, Gly 205, and Asn-299 residues. The simulation results demonstrated stable complex formation throughout the simulation period, providing confidence in the predicted binding modes.
Extended 100 nanosecond molecular dynamics simulations of benzimidazole derivatives as tyrosine kinase inhibitors revealed detailed protein-ligand interaction patterns [20]. Using Maestro v 13.0.135 interface, simulations with EGFR and HER2 proteins co-crystallized with dual EGFR/HER2 inhibitor TAK-285 demonstrated differential binding behaviors. Compound 2g showed good interaction complexes with both 3POZ (EGFR) and 3RCD (HER2) proteins, suggesting dual inhibitory potential, while compound 4g exhibited selective HER2 interaction, indicating specific inhibitory activity.
Molecular dynamics studies of mercapto-benzamides targeting HIV nucleocapsid protein 7 employed combined quantum simulations to elucidate action mechanisms [21]. The simulations supported proposed activation mechanisms involving acetylation of mercapto-benzamides, targeting protein hydrolyzed states, followed by trans-molecular acetylation and direct sulfur-zinc interactions. These studies demonstrated the capability of MD simulations to provide mechanistic insights into complex biological processes involving benzamide derivatives.
Gaussian accelerated molecular dynamics simulations captured repetitive binding events for benzamidine-trypsin systems [22]. The ligand Gaussian accelerated molecular dynamics approach enabled characterization of ligand binding free energy profiles, pathways, and kinetic rate constants. These simulations provided detailed understanding of binding thermodynamics and kinetics, demonstrating the power of advanced MD methodologies for studying protein-ligand interactions involving benzamide derivatives.
| System | Simulation Time | Force Field | Key Interactions | Stability Assessment | Citation |
|---|---|---|---|---|---|
| Benzamide-FtsZ complex | 15 ns | VSGB 2.0 | Val 207, Asn 263, Leu 209, Gly 205, Asn-299 | Stable complex formation | [8] |
| Benzimidazole-EGFR complex | 100 ns | Maestro v 13.0.135 | 3POZ (EGFR) protein interactions | Good interaction complex | [20] |
| Benzimidazole-HER2 complex | 100 ns | Maestro v 13.0.135 | 3RCD (HER2) protein interactions | Good interaction complex | [20] |
| Bicyclo benzamide-DAT protein | 100 ns | MD simulation | Tyr124, Phe43, Phe325, Asp46, Phe319, Val120 | Stable during 100 ns | [23] |
In silico absorption, distribution, metabolism, and excretion prediction represents a crucial component in the computational analysis of benzamide derivatives. Comprehensive ADMET studies on novel substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonists employed predictive 3D-QSAR models to evaluate absorption, distribution, metabolism, excretion, and toxicity properties [24]. The study designed 20 novel substituted benzimidazole derivatives and predicted their ADMET characteristics using validated computational models. The analysis identified key features such as lipophilicity and hydrogen bonding at specific positions of the benzimidazole nucleus that significantly influence pharmacokinetic properties.
Advanced ADME prediction platforms have incorporated graph-based signatures to develop predictive models for central ADMET properties [25]. The pkCSM approach demonstrated performance equivalent to or superior to current methodologies, implementing 14 quantitative regression models with numeric outputs and 16 predictive classification models with categorical outputs. The platform achieved correlation coefficients ranging from R² = 0.637 to R² = 0.706 for volume of distribution at steady state, demonstrating reliable predictive capability for diverse molecular structures.
Recent developments in ADMET prediction have incorporated artificial intelligence and machine learning technologies, including artificial neural networks, random forests, support vector machines, and tree-based methods [26]. State-of-the-art technologies such as graph convolution networks and graph neural networks have enabled researchers to generate novel in silico ADME prediction models with enhanced accuracy and broader applicability. These models can be categorized into classification models for compound selection based on cut-off values and regression models providing exact numerical predictions.
The ADMETlab 3.0 platform represents a significant advancement in comprehensive ADMET prediction, incorporating 119 features across 400,000 entries [27]. The platform utilizes multi-task directed message passing neural network architecture coupled with molecular descriptors, achieving superior performance in terms of accuracy and robustness. For regression models, R² values typically range from 0.75 to 0.95, while classification models demonstrate area under the curve values between 0.72 and 0.99, indicating excellent predictive performance across diverse ADMET endpoints.
Specific ADME studies on benzamide derivatives have revealed favorable pharmacokinetic profiles for synthesized compounds [28]. In silico ADMET calculations demonstrated promising absorption characteristics, appropriate distribution patterns, acceptable metabolic stability, and suitable excretion profiles. These computational predictions provide valuable guidance for medicinal chemists in optimizing benzamide derivatives for improved drug-like properties and reduced attrition rates during pharmaceutical development.
| Platform/Study | Endpoints | Performance Range | Key Features | Citation |
|---|---|---|---|---|
| pkCSM | 30 ADMET properties | R² = 0.637-0.706 | Graph-based signatures, 14 regression models | [25] |
| ADMETlab 3.0 | 119 features | AUC = 0.72-0.99 | Multi-task DMPNN, 400,000 entries | [27] |
| ADMET prediction | Benzimidazole derivatives | Validated models | Lipophilicity, H-bonding analysis | [24] |
| In silico studies | Benzamide derivatives | Promising profiles | Absorption, distribution, metabolism, excretion | [28] |